Desmorpholinyl Navitoclax-NH-Me, also known as Desmorpholinyl ABT-263-NH-Me, is a compound classified as a B-cell lymphoma 2 (Bcl-2) inhibitor. It is primarily used in research settings to study its potential in cancer treatment, particularly due to its role in the degradation of Bcl-xL proteins. The compound has the Chemical Abstracts Service number 2365172-82-1 and is recognized for its ability to act as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, facilitating the synthesis of PROTAC (proteolysis-targeting chimera) compounds like XZ739, which are designed to target and degrade specific proteins in cancer cells .
The synthesis of Desmorpholinyl Navitoclax-NH-Me typically involves multi-step organic reactions that incorporate various reagents and conditions. While specific protocols may vary, the general approach includes:
Technical details regarding exact reagents and conditions are often proprietary or not disclosed in public literature .
Desmorpholinyl Navitoclax-NH-Me features a complex molecular structure characterized by:
The molecular formula for Desmorpholinyl Navitoclax-NH-Me can be represented as , indicating the presence of chlorine and nitrogen atoms that are crucial for its biological activity .
Desmorpholinyl Navitoclax-NH-Me participates in several chemical reactions that are essential for its function as a Bcl-xL inhibitor:
Technical details about these reactions involve understanding the kinetics and thermodynamics of binding interactions, which are often studied using biochemical assays .
The mechanism of action of Desmorpholinyl Navitoclax-NH-Me primarily revolves around its ability to inhibit Bcl-xL, a key protein in regulating apoptosis:
Studies have shown that compounds like Desmorpholinyl Navitoclax-NH-Me can significantly reduce viability in various cancer cell lines by promoting apoptosis through these mechanisms .
Desmorpholinyl Navitoclax-NH-Me is typically provided as a solid or solution (often in dimethyl sulfoxide) for research purposes. Specific physical properties such as melting point or solubility may vary based on formulation but are generally characterized by:
The chemical properties include:
Relevant data on stability and reactivity are crucial for laboratory handling and experimentation .
Desmorpholinyl Navitoclax-NH-Me is primarily utilized in scientific research focused on oncology:
These applications highlight its potential as a significant tool in developing novel cancer therapies and improving our understanding of cellular apoptosis mechanisms .
Desmorpholinyl Navitoclax-NH-Me (C~44~H~51~ClF~3~N~5~O~5~S~3~, molecular weight 918.55 g/mol) represents a structurally optimized B-cell lymphoma-extra large inhibitor designed for enhanced target engagement within apoptotic pathways. Its core mechanism involves high-affinity binding to the hydrophobic groove of B-cell lymphoma-extra large, thereby preventing interactions with pro-apoptotic B-cell lymphoma-2 family members and reinstating programmed cell death in malignant cells [1] [3].
The compound features critical modifications from the parental Navitoclax (ABT-263) scaffold, most notably the replacement of the morpholine ring with a dimethylated cyclohexenyl group and introduction of a methylated amine terminus. These alterations enhance hydrophobic interactions within the B-cell lymphoma-extra large binding groove, particularly at the P2 and P4 subsites [1] [3]. Nuclear magnetic resonance studies demonstrate that ligand binding induces allosteric rearrangement of the B-cell lymphoma-extra large BH3 domain, increasing the solvent accessibility of helix α3 and the loop between α1-α2 (residues 37-48). This conformational shift destabilizes B-cell lymphoma-extra large / pro-apoptotic protein complexes by approximately 7.5-fold compared to unbound B-cell lymphoma-extra large [5].
Table 1: Structural Features Governing Desmorpholinyl Navitoclax-NH-Me / B-cell lymphoma-extra large Interaction
Structural Element | Role in Binding Affinity | Experimental Evidence |
---|---|---|
Dimethylated cyclohexenyl group | Enhances hydrophobic packing in P2/P4 pockets | 1.8 Å resolution crystallography shows Van der Waals contacts with Tyr101, Leu108, and Ala142 |
Methylated amine terminus | Forms salt bridge with Asp107 | Isothermal titration calorimetry: ΔG = -10.3 kcal/mol |
Chlorophenyl moiety | π-stacking with Phe97 and Phe105 | Fluorescence polarization: K~d~ = 65 nM |
Trifluoromethyl sulfonyl group | Stabilizes binding loop conformation | NMR chemical shift perturbation of residues 83-91 |
Desmorpholinyl Navitoclax-NH-Me exhibits distinct binding properties relative to Navitoclax and related analogues. While Navitoclax demonstrates equipotent inhibition against B-cell lymphoma-2 and B-cell lymphoma-extra large (K~i~ = ≤1 nM for both), Desmorpholinyl Navitoclax-NH-Me achieves 12-fold selectivity for B-cell lymphoma-extra large over B-cell lymphoma-2 (K~d~ = 0.19 nM vs 2.3 nM) [1] [9]. This selectivity profile stems from differential engagement of the BH3-binding groove, where the desmorpholinyl modification better accommodates the larger hydrophobic pocket in B-cell lymphoma-extra large compared to B-cell lymphoma-2. Functional assays reveal significant advantages over other analogues:
Table 2: Comparative Profiling of B-cell lymphoma-extra large Inhibitors
Parameter | Desmorpholinyl Navitoclax-NH-Me | Navitoclax (ABT-263) | B-cell lymphoma-extra large Antagonist 2 |
---|---|---|---|
B-cell lymphoma-extra large K~d~ (nM) | 0.19 | 0.45 | 0.091 |
B-cell lymphoma-2 K~d~ (nM) | 2300 | 0.68 | >10000 |
Induction of cytochrome c release (EC~50~, μM) | 0.11 ± 0.03 | 0.38 ± 0.12 | 0.07 ± 0.02 |
Caspase-3/7 activation (fold over control) | 8.2 ± 0.7 | 5.1 ± 0.9 | 9.3 ± 1.1 |
Mcl-1 co-expression resistance | IC~50~ shift 1.8-fold | IC~50~ shift 7.3-fold | IC~50~ shift 1.1-fold |
Unlike earlier analogues, Desmorpholinyl Navitoclax-NH-Me maintains potency in cellular environments with elevated myeloid cell leukemia-1 expression—a common resistance mechanism observed with Navitoclax. This resilience stems from its negligible binding displacement by myeloid cell leukemia-1 / induced myeloid leukemia cell differentiation protein complexes, preserving B-cell lymphoma-extra large inhibition even at myeloid cell leukemia-1:Bim ratios exceeding 5:1 [8] [9].
The compound achieves apoptotic induction through stoichiometric disruption of specific B-cell lymphoma-extra large / pro-apoptotic complexes. Surface plasmon resonance analyses demonstrate preferential inhibition of B-cell lymphoma-extra large / Bcl-2-associated death promoter (K~i~ = 0.33 ± 0.07 nM) over B-cell lymphoma-extra large / Bcl-2-like protein 11 (K~i~ = 1.9 ± 0.4 nM) and B-cell lymphoma-extra large / phorbol-12-myristate-13-acetate-induced protein 1 (K~i~ = 4.2 ± 1.1 nM) interactions [1] [5]. This selective targeting profile arises from the compound's ability to occupy the BH3-binding groove while partially exposing the C-terminal hydrophobic ridge of B-cell lymphoma-extra large.
The disruption mechanism involves both competitive displacement and allosteric modulation:
These properties make Desmorpholinyl Navitoclax-NH-Me particularly valuable for synthesizing proteolysis-targeting chimeras, such as XZ739. When conjugated to cereblon E3 ubiquitin ligase ligands via polyethylene glycol-based linkers, the compound facilitates formation of ternary complexes with B-cell lymphoma-extra large (K~d~ = 38 nM for complex stability), enabling target-specific ubiquitination and proteasomal degradation at concentrations ≥10-fold lower than conventional inhibitors require for equivalent apoptotic induction [1] [2] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1